molecular formula C14H10N2O4 B12517714 2-(2-Methoxyphenyl)-6-nitro-1,3-benzoxazole CAS No. 698379-18-9

2-(2-Methoxyphenyl)-6-nitro-1,3-benzoxazole

Cat. No.: B12517714
CAS No.: 698379-18-9
M. Wt: 270.24 g/mol
InChI Key: UFOUARFMCFYGOE-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-6-nitro-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a methoxy group at the 2-position of the phenyl ring and a nitro group at the 6-position of the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-6-nitro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with 2-methoxybenzoyl chloride, followed by nitration. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the condensation reaction. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-6-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-Hydroxyphenyl)-6-nitro-1,3-benzoxazole.

    Reduction: Formation of 2-(2-Methoxyphenyl)-6-amino-1,3-benzoxazole.

    Substitution: Formation of various substituted benzoxazoles depending on the substituent introduced.

Scientific Research Applications

2-(2-Methoxyphenyl)-6-nitro-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-6-nitro-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)-1,3-benzoxazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    2-(2-Hydroxyphenyl)-6-nitro-1,3-benzoxazole: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

    2-(2-Methoxyphenyl)-6-amino-1,3-benzoxazole: Contains an amino group instead of a nitro group, leading to different biological properties.

Uniqueness

2-(2-Methoxyphenyl)-6-nitro-1,3-benzoxazole is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methoxyphenyl)-6-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c1-19-12-5-3-2-4-10(12)14-15-11-7-6-9(16(17)18)8-13(11)20-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOUARFMCFYGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680513
Record name 2-(2-Methoxyphenyl)-6-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698379-18-9
Record name 2-(2-Methoxyphenyl)-6-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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